molecular formula C12H14BrNOS B4887069 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide

2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide

Cat. No. B4887069
M. Wt: 300.22 g/mol
InChI Key: UYNMNAZVZSGRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is a thioamide derivative and has been found to possess unique properties that make it an ideal candidate for scientific investigations.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide is not fully understood. However, studies have shown that the compound may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. The compound may also interact with certain receptors in the brain, allowing it to cross the blood-brain barrier and potentially be used as a drug delivery system.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to reduce inflammation in animal models. Additionally, the compound has been found to have potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another direction is to study the compound's anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential use as a drug delivery system.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide involves the reaction of 3-bromobenzyl chloride with cyclopropylamine in the presence of a base to form this compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis method has been optimized to produce a high-quality product that can be used in various research applications.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide has been found to have potential applications in various fields of research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNMNAZVZSGRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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